N1-Acetylspermidine
N1-Acetylspermidine
N1-Acetylspermidine belongs to the class of organic compounds known as carboximidic acids. These are organic acids with the general formula RC(=N)-OH (R=H, organic group). N1-Acetylspermidine is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). N1-Acetylspermidine has been detected in multiple biofluids, such as urine and blood. Within the cell, N1-acetylspermidine is primarily located in the cytoplasm. N1-Acetylspermidine exists in all eukaryotes, ranging from yeast to humans.
N(1)-acetylspermidine is an acetylspermidine having the acetyl group at the N1-position. It has a role as a metabolite and an Escherichia coli metabolite. It is a conjugate base of a N(1)-acetylspermidinium(2+).
N(1)-acetylspermidine is an acetylspermidine having the acetyl group at the N1-position. It has a role as a metabolite and an Escherichia coli metabolite. It is a conjugate base of a N(1)-acetylspermidinium(2+).
Brand Name:
Vulcanchem
CAS No.:
14278-49-0
VCID:
VC20981927
InChI:
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)
SMILES:
CC(=O)NCCCNCCCCN
Molecular Formula:
C9H21N3O
Molecular Weight:
187.28 g/mol
N1-Acetylspermidine
CAS No.: 14278-49-0
Cat. No.: VC20981927
Molecular Formula: C9H21N3O
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N1-Acetylspermidine belongs to the class of organic compounds known as carboximidic acids. These are organic acids with the general formula RC(=N)-OH (R=H, organic group). N1-Acetylspermidine is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). N1-Acetylspermidine has been detected in multiple biofluids, such as urine and blood. Within the cell, N1-acetylspermidine is primarily located in the cytoplasm. N1-Acetylspermidine exists in all eukaryotes, ranging from yeast to humans. N(1)-acetylspermidine is an acetylspermidine having the acetyl group at the N1-position. It has a role as a metabolite and an Escherichia coli metabolite. It is a conjugate base of a N(1)-acetylspermidinium(2+). |
|---|---|
| CAS No. | 14278-49-0 |
| Molecular Formula | C9H21N3O |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | N-[3-(4-aminobutylamino)propyl]acetamide |
| Standard InChI | InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) |
| Standard InChI Key | MQTAVJHICJWXBR-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCCNCCCCN |
| Canonical SMILES | CC(=O)NCCCNCCCCN |
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